L-Valyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine
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Overview
Description
L-Valyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine is a synthetic compound that combines the amino acids valine and tyrosine, with the latter being heavily iodinated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine typically involves the protection of functional groups, iodination of the tyrosine moiety, and coupling of the valine and iodinated tyrosine residues. The process may include steps such as:
Protection of the amino and hydroxyl groups: Using protecting groups like Boc (tert-butoxycarbonyl) for the amino group and TBDMS (tert-butyldimethylsilyl) for the hydroxyl group.
Iodination: The hydroxyl group of tyrosine is iodinated using reagents like iodine and potassium iodide in the presence of an oxidizing agent.
Coupling: The protected and iodinated tyrosine is coupled with valine using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The iodinated tyrosine can be reduced to remove iodine atoms.
Substitution: The iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Tyrosine derivatives with substituted functional groups.
Scientific Research Applications
L-Valyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme activity.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Valyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodinated tyrosine moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This can affect various pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-tyrosine: Lacks the iodination, making it less effective in certain applications.
L-Valyl-O-(4-hydroxyphenyl)-L-tyrosine: Similar structure but without the diiodination, resulting in different reactivity and biological activity.
Uniqueness
L-Valyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine is unique due to its heavy iodination, which enhances its reactivity and potential applications in various fields. The presence of multiple iodine atoms allows for specific interactions with biological targets and can improve imaging contrast in medical diagnostics.
Properties
CAS No. |
264887-51-6 |
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Molecular Formula |
C20H20I4N2O5 |
Molecular Weight |
876.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C20H20I4N2O5/c1-8(2)16(25)19(28)26-15(20(29)30)5-9-3-13(23)18(14(24)4-9)31-10-6-11(21)17(27)12(22)7-10/h3-4,6-8,15-16,27H,5,25H2,1-2H3,(H,26,28)(H,29,30)/t15-,16-/m0/s1 |
InChI Key |
AHMZGMOTEICANV-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O)N |
Origin of Product |
United States |
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